

Application Notes and Protocols: Cyanine7.5 Amine and Cyanine7.5 NHS Ester Reactions

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Compound of Interest

Compound Name: Cyanine7.5 amine

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These application notes provide detailed protocols and technical information for the use of Cyanine7.5 (Cy7.5) amine and Cy7.5 N-hydroxysuccinimidyl (NHS) ester in bioconjugation reactions. Cy7.5 is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, peptides, and oligonucleotides, enabling applications in in vivo imaging, fluorescence microscopy, and other fluorescence-based assays.^{[1][2]} Its long-wave emission characteristics allow for deep tissue penetration with minimal background interference.^{[1][3][4]}

Overview of Cyanine7.5 Derivatives

Cyanine7.5 is available in various reactive forms to facilitate covalent labeling of different functional groups on biomolecules. This document focuses on two key derivatives:

- **Cyanine7.5 Amine:** Possesses a primary amine group that can be coupled to activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones.^{[5][6][7]} This derivative is ideal for researchers who need to conjugate the dye to a molecule that is available with an activated ester.
- **Cyanine7.5 NHS Ester:** An amine-reactive derivative that readily couples with primary amines on biomolecules like the side chain of lysine residues in proteins or amine-modified oligonucleotides.^{[1][4][8]} This is one of the most common methods for labeling proteins and peptides.

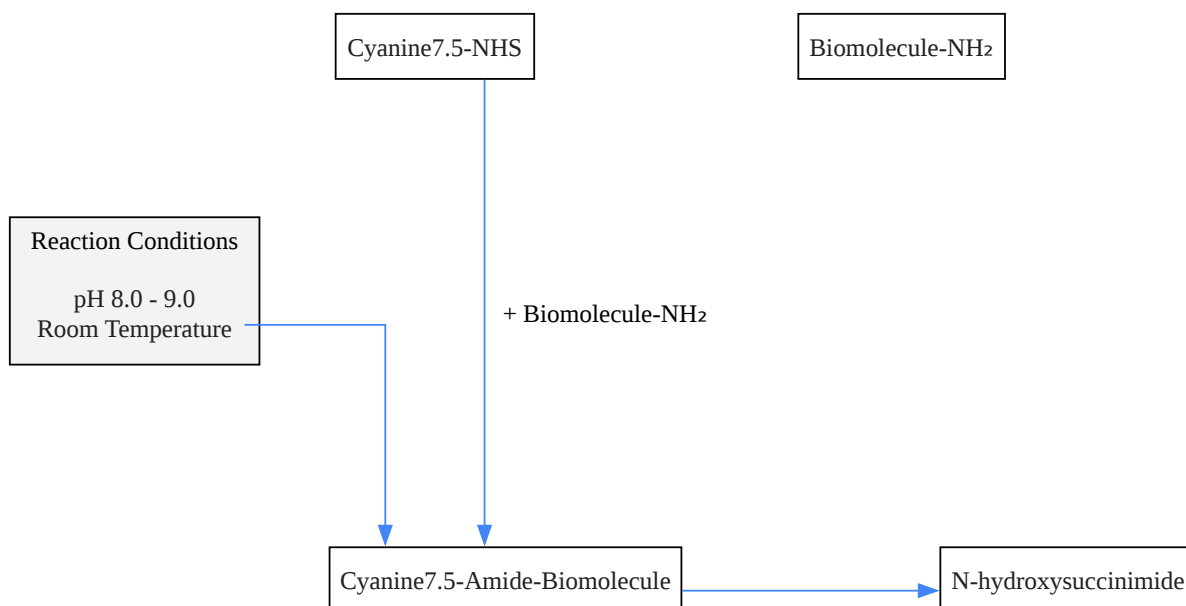
Chemical and Spectral Properties

A summary of the key properties of **Cyanine7.5 amine** and Cyanine7.5 NHS ester is presented in the table below for easy comparison.

| Property | Cyanine7.5 Amine | Cyanine7.5 NHS Ester | Sulfo-Cyanine7.5 NHS Ester (Water-Soluble) |
|---------------------------------------|--|--|--|
| Appearance | Dark green powder[6][9] | Green powder[4][10] | Dark colored solid |
| Excitation Maximum (λ_{ex}) | ~788 nm[3][7][9] | ~788 nm[3][4][10] | ~778 nm[11] |
| Emission Maximum (λ_{em}) | ~808 nm[3][7][9] | ~808 nm[3][4][10] | ~797 nm[11] |
| Extinction Coefficient (ϵ) | 223,000 M ⁻¹ cm ⁻¹ [3][7][9] | 223,000 M ⁻¹ cm ⁻¹ [3][4][10] | 222,000 M ⁻¹ cm ⁻¹ [5][11] |
| Solubility | Good in DMSO, DMF, and alcohols[6][7][9] | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water[4][10] | Good in water, DMF, DMSO[5][11] |
| Storage Conditions | Store at -20°C in the dark, desiccate[3][6] | Store at -20°C in the dark, desiccate[3][4][12] | Store at -20°C[5][11] |

Reaction Principle: NHS Ester Chemistry

The reaction between an NHS ester and a primary amine is a widely used bioconjugation strategy due to its efficiency and the stability of the resulting amide bond.[13][14] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[13]



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Caption: Reaction of Cyanine7.5 NHS ester with a primary amine.

Experimental Protocols

Labeling of Proteins with Cyanine7.5 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled up or down.[8] It is recommended to test different molar ratios of dye to protein to achieve the desired degree of labeling (DOL).[15]

Materials:

- Protein (e.g., IgG antibody), free of BSA and sodium azide, at a concentration of 2-10 mg/mL.[15][16]
- Cyanine7.5 NHS Ester or Sulfo-Cyanine7.5 NHS Ester.

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[17\]](#) High-quality, amine-free solvents are crucial.[\[17\]](#)
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-9.0.[\[15\]](#)[\[16\]](#)[\[17\]](#)
Avoid buffers containing primary amines like Tris.[\[17\]](#)
- Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[\[8\]](#)
- Phosphate-buffered saline (PBS), pH 7.2-7.4.

Protocol:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[\[15\]](#) If the protein is in a different buffer, perform a buffer exchange. Ensure the pH of the protein solution is between 8.0 and 9.0.[\[15\]](#)[\[16\]](#)
- Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[\[8\]](#)[\[15\]](#) Vortex briefly to ensure complete dissolution. Reactive dyes are not stable in solution for extended periods.
[\[8\]](#)
- Perform the Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.[\[8\]](#) A molar excess of 5 to 20-fold of dye to protein is a good starting point.[\[18\]](#)
 - Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[\[8\]](#)[\[17\]](#)
- Purify the Conjugate:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[\[8\]](#)
 - Apply the reaction mixture to the column and elute with PBS.[\[16\]](#)
 - Collect the fractions containing the labeled protein, which will be visibly colored and will elute first. The smaller, unconjugated dye molecules will elute later.

- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).[\[19\]](#)
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[\[19\]](#) A correction factor for the dye's absorbance at 280 nm is necessary for accurate protein concentration determination.[\[19\]](#)
- Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[\[16\]](#) Adding a preservative like sodium azide (2 mM final concentration) can prevent microbial growth for storage at 4°C.[\[8\]](#)

General Protocol for Reaction of Cyanine7.5 Amine with an NHS Ester-activated Molecule

This protocol provides a general guideline for conjugating **Cyanine7.5 amine** to a molecule containing an NHS ester group.

Materials:

- **Cyanine7.5 Amine.**
- NHS ester-activated molecule.
- Anhydrous DMF or DMSO.
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5.[\[17\]](#)
- Purification supplies appropriate for the resulting conjugate (e.g., HPLC, gel filtration).

Protocol:

- Prepare the Reactant Solutions:
 - Dissolve the **Cyanine7.5 amine** in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve the NHS ester-activated molecule in the reaction buffer.

- Perform the Conjugation Reaction:
 - Add the **Cyanine7.5 amine** solution to the solution of the NHS ester-activated molecule. A slight molar excess of the amine may be used to drive the reaction to completion.
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.[\[17\]](#)
- Purify the Conjugate: Purify the resulting conjugate using a method suitable for the specific molecule, such as reverse-phase HPLC or gel filtration, to remove unreacted starting materials.[\[8\]](#)[\[20\]](#)

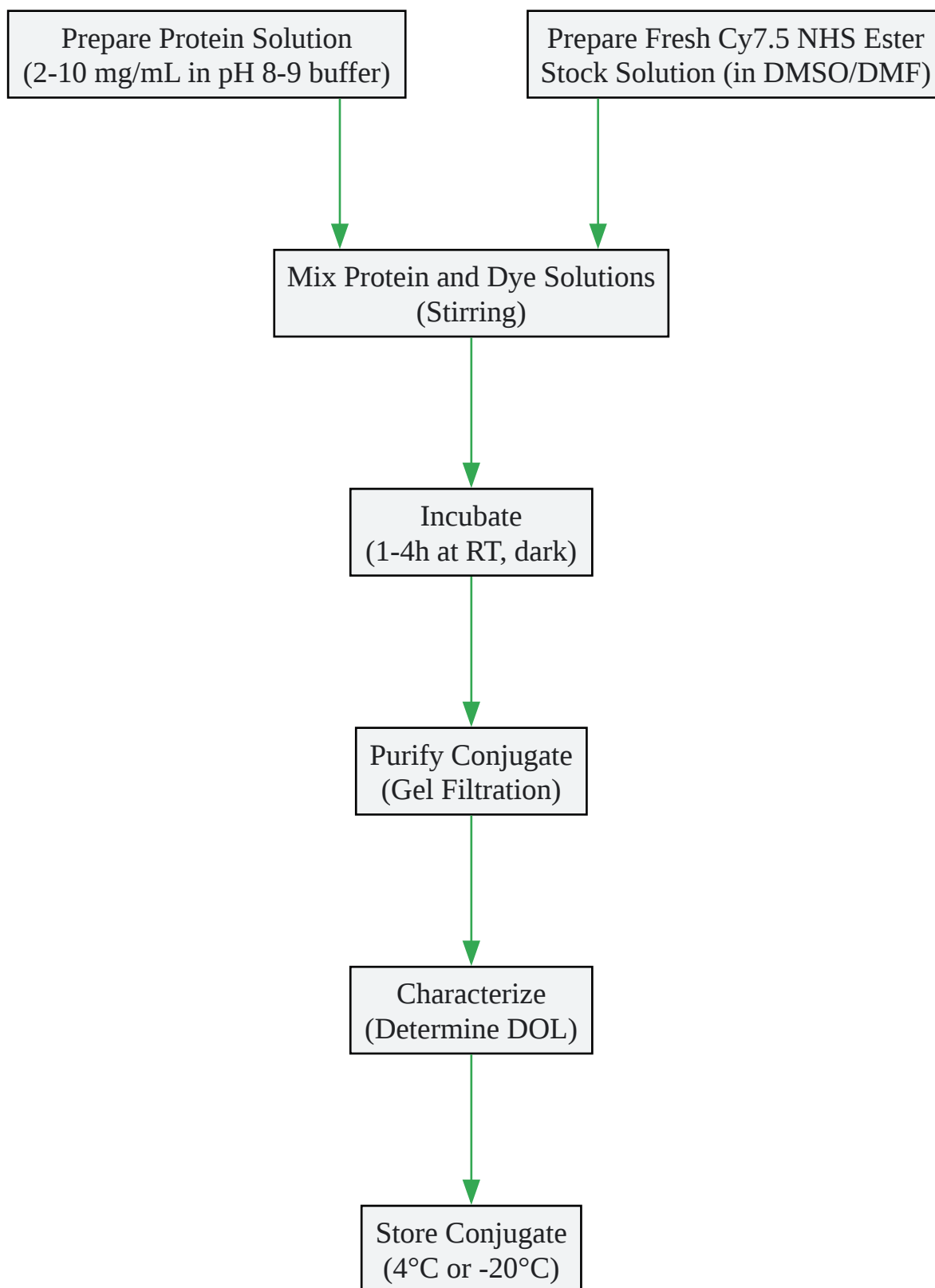
Summary of Reaction Conditions

| Parameter | Cyanine7.5 NHS Ester Labeling of Amines | Cyanine7.5 Amine Reaction with NHS Esters |
|----------------------------|--|--|
| pH | 8.0 - 9.0 [15] [16] [17] | 8.0 - 8.5 [17] |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer [15] [17] | 0.1 M Sodium Bicarbonate or Phosphate Buffer [17] |
| Solvent for Dye | Anhydrous DMF or DMSO [8] [15] [17] | Anhydrous DMF or DMSO |
| Molar Ratio (Dye:Molecule) | 5:1 to 20:1 (empirical, needs optimization) [18] | Typically 1:1 to 1:1.2 (Amine:NHS Ester) |
| Reaction Time | 1 - 4 hours at room temperature or overnight on ice [8] [17] | 1 - 4 hours at room temperature [17] |
| Temperature | Room temperature or 4°C [8] [14] | Room temperature |
| Purification | Gel filtration (e.g., Sephadex G-25), dialysis [8] [16] | HPLC, gel filtration, or other appropriate chromatography [8] [20] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|---------------------------------------|--|---|
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.[17]- Hydrolysis of the NHS ester.[14]- Presence of amine-containing buffers (e.g., Tris).[17]- Low protein concentration.[15] | - Verify the pH of the reaction buffer is between 8.0 and 9.0. [15][16]- Prepare the dye stock solution immediately before use.[8]- Use a non-amine-containing buffer.[17]- Ensure protein concentration is at least 2 mg/mL.[15] |
| Precipitation of the Dye or Protein | - Low solubility of the non-sulfonated dye in aqueous buffer.[12]- High degree of labeling leading to protein aggregation.[19] | - Use a water-soluble sulfo-Cy7.5 NHS ester.[11][21]- Reduce the molar excess of the dye in the reaction.[15]- Add organic co-solvent, but not exceeding 10% of the total reaction volume.[18] |
| Difficulty in Purifying the Conjugate | - Inappropriate purification method. | - For proteins, gel filtration is generally effective.[8]- For smaller molecules, reverse-phase HPLC may be necessary.[8] |

Workflow for Protein Labeling and Purification



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Caption: General workflow for labeling and purification.

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